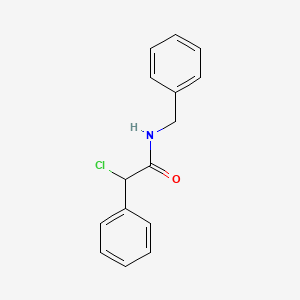

N-Benzyl-2-chloro-2-phenylacetamide

Description

BenchChem offers high-quality N-Benzyl-2-chloro-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-chloro-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKWFXHUJIGMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950633 | |

| Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27946-19-6 | |

| Record name | Acetamide, N-benzyl-2-chloro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027946196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Benzyl-2-chloro-2-phenylacetamide from chloroacetyl chloride

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-chloro-2-phenylacetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-2-chloro-2-phenylacetamide, a valuable α-haloacetamide intermediate in organic synthesis. The core of this process is the Schotten-Baumann reaction, a robust method for amide bond formation. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, rigorous safety analysis, and methods for purification and characterization, tailored for researchers, chemists, and professionals in drug development. We emphasize the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the synthesis.

Note on Reactants: The synthesis of N-benzyl-2-chloro-2-phenylacetamide requires the reaction of benzylamine with 2-chloro-2-phenylacetyl chloride . The title provided in the user request specified chloroacetyl chloride, which would yield N-benzyl-2-chloroacetamide, a different compound lacking the phenyl substituent on the acetyl group. This guide proceeds with the chemically correct precursor, 2-chloro-2-phenylacetyl chloride, to achieve the target molecule.

Mechanistic Framework: The Schotten-Baumann Reaction

The formation of N-benzyl-2-chloro-2-phenylacetamide is achieved via a nucleophilic acyl substitution, specifically under Schotten-Baumann conditions.[1][2] This reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, is a reliable method for acylating amines or alcohols.[1] The key to its success lies in the use of a base, typically in a biphasic aqueous-organic system, to neutralize the hydrochloric acid byproduct generated during the reaction.[2][3]

The mechanism proceeds in three principal stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a transient tetrahedral intermediate.[4][5]

-

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[4]

-

Deprotonation: The resulting protonated amide is neutralized by a base (e.g., triethylamine or sodium hydroxide). This step is critical as it quenches the generated hydrochloric acid, preventing it from protonating the starting benzylamine, which would render the amine unreactive.[3][4]

Caption: The Schotten-Baumann reaction mechanism for amide synthesis.

Hazard Analysis and Safe Handling

The reactants in this synthesis are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE). Acyl chlorides, in particular, are highly reactive and corrosive.[6][7][8]

| Substance | CAS No. | Key Hazards | Recommended PPE & Handling |

| 2-chloro-2-phenylacetyl chloride | 2912-62-1 | Corrosive, causes severe skin burns and eye damage.[6][9] Reacts with moisture. May cause respiratory irritation.[7] | Handle in a chemical fume hood. Wear chemical safety goggles, face shield, nitrile gloves, and a lab coat.[6] Keep away from water. |

| Benzylamine | 100-46-9 | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Combustible liquid. | Handle in a chemical fume hood. Wear chemical safety goggles, nitrile gloves, and a lab coat. Keep away from ignition sources. |

| Triethylamine (Base) | 121-44-8 | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Handle in a chemical fume hood. Wear chemical safety goggles, nitrile gloves, and a lab coat. Keep away from heat and flames. |

| Dichloromethane (Solvent) | 75-09-2 | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Handle in a chemical fume hood. Wear chemical safety goggles, solvent-resistant gloves (e.g., Viton), and a lab coat. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[10] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed. All glassware should be thoroughly dried before use.

Reagents and Materials

| Reagent | MW ( g/mol ) | Equivalents | Amount | Volume/Mass |

| Benzylamine | 107.15 | 1.0 | 10.0 mmol | 1.07 g (1.09 mL) |

| 2-chloro-2-phenylacetyl chloride | 189.04 | 1.05 | 10.5 mmol | 1.98 g (1.53 mL) |

| Triethylamine | 101.19 | 1.2 | 12.0 mmol | 1.21 g (1.67 mL) |

| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | - | ~40 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | ~40 mL |

| Brine (Saturated NaCl) | - | - | - | ~20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~2-3 g |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (25 mL).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

-

Addition of Acyl Chloride: In a separate, dry vial, dissolve 2-chloro-2-phenylacetyl chloride (1.05 eq) in dichloromethane (25 mL). Transfer this solution to a dropping funnel.

-

Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up - Quenching and Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the mixture sequentially with:

-

1 M HCl (2 x 20 mL) to remove excess triethylamine and benzylamine.

-

Saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acidic species.

-

Brine (1 x 20 mL) to aid in breaking any emulsions and begin the drying process.

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

Experimental Workflow Diagram

Caption: Workflow from reaction setup to the purified final product.

Purification by Recrystallization

The crude N-benzyl-2-chloro-2-phenylacetamide is purified by recrystallization to remove residual impurities. The choice of solvent is critical for obtaining high purity and yield.

Solvent Selection: An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[11] A small-scale solvent screen is recommended. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane are good starting points for amides.[11][12]

General Recrystallization Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.

-

Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.

-

Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result for N-Benzyl-2-chloro-2-phenylacetamide |

| Appearance | White to off-white crystalline solid |

| Melting Point | A sharp melting point range, to be determined experimentally |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, 10H, Ar-H), ~6.5 (br s, 1H, N-H), ~5.4 (s, 1H, CHCl), ~4.5 (d, 2H, N-CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~127-138 (Ar-C), ~60 (CHCl), ~45 (N-CH₂) |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 260.08, [M+Na]⁺ at m/z 282.06[13] |

Note: NMR chemical shifts are predictions based on the structure and data from similar compounds and should be confirmed experimentally.[14]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-2-phenylacetic acid. Retrieved from [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2016). PubMed Central. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChemLite. (n.d.). N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. PubChemLite - N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO) [pubchemlite.lcsb.uni.lu]

- 14. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-2-chloro-2-phenylacetamide chemical properties and structure

An In-Depth Technical Guide to N-Benzyl-2-chloro-2-phenylacetamide: Chemical Properties and Structure

Introduction

N-Benzyl-2-chloro-2-phenylacetamide is a fascinating molecule that sits at the intersection of several important classes of organic compounds. As a derivative of phenylacetic acid, it shares a structural heritage with compounds of significant biological and industrial relevance. The presence of a reactive chloroacetamide moiety suggests its potential as an alkylating agent, a characteristic often exploited in the development of herbicides and pharmaceutical agents, particularly covalent inhibitors. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-Benzyl-2-chloro-2-phenylacetamide, with a particular focus on its synthesis and reactivity for researchers in drug development and chemical synthesis.

It is important to note that the literature contains references to a structurally related isomer, N-benzyl-2-chloro-N-phenylacetamide (CAS RN: 2653-14-7).[1][2][3][4][5] This tertiary amide, where both a benzyl and a phenyl group are attached to the nitrogen atom, will also be discussed to provide a comprehensive technical overview and avoid ambiguity.

Part 1: N-Benzyl-2-chloro-2-phenylacetamide

Chemical Structure and Properties

N-Benzyl-2-chloro-2-phenylacetamide is a secondary amide with the molecular formula C15H14ClNO.[6] Its structure features a central acetamide backbone, with a benzyl group attached to the nitrogen, and a phenyl group and a chlorine atom attached to the alpha-carbon.

Table 1: Physicochemical Properties of N-Benzyl-2-chloro-2-phenylacetamide

| Property | Value | Source |

| Molecular Formula | C15H14ClNO | [6] |

| Molecular Weight | 259.73 g/mol | Calculated |

| IUPAC Name | N-benzyl-2-chloro-2-phenylacetamide | [6] |

| SMILES | C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | [6] |

| InChI | InChI=1S/C15H14ClNO/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | [6] |

| Predicted XlogP | 3.4 | [6] |

| Predicted Collision Cross Section ([M+H]+) | 158.1 Ų | [6] |

Synthesis

A plausible and efficient synthesis of N-Benzyl-2-chloro-2-phenylacetamide involves a two-step process starting from mandelic acid. The first step is the synthesis of the key intermediate, 2-chloro-2-phenylacetic acid, followed by its conversion to the corresponding acyl chloride and subsequent amidation with benzylamine.

2-chloro-2-phenylacetic acid can be prepared from ethyl mandelate by reaction with thionyl chloride to form ethyl 2-chloro-2-phenylacetate, followed by hydrolysis.[7]

Experimental Protocol: Synthesis of 2-chloro-2-phenylacetic acid

-

Chlorination of Ethyl Mandelate: Mix 0.80 mole of ethyl mandelate with 0.82 mole of thionyl chloride at room temperature. Let the solution stand for 16 hours.

-

Heat the mixture on a water bath for 30 minutes.

-

Pour the reaction mixture into ice water.

-

Extract the product, ethyl 2-chloro-2-phenylacetate, with diethyl ether.

-

Purify the ester by distillation (boiling point 98 °C at 1.5 mm Hg).

-

Hydrolysis: Reflux the purified ethyl 2-chloro-2-phenylacetate in a mixture of glacial acetic acid and concentrated hydrochloric acid to yield 2-chloro-2-phenylacetic acid.[7]

The final step is the coupling of 2-chloro-2-phenylacetic acid with benzylamine. This is typically achieved by first converting the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with benzylamine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-2-phenylacetic acid in a dry, aprotic solvent such as dichloromethane or toluene.

-

Add an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).

-

Gently reflux the mixture until the evolution of gas ceases, indicating the complete formation of 2-chloro-2-phenylacetyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in a fresh portion of dry dichloromethane.

-

In a separate flask, dissolve benzylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane.

-

Slowly add the acyl chloride solution to the benzylamine solution at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-Benzyl-2-chloro-2-phenylacetamide.

Caption: Proposed synthesis workflow for N-Benzyl-2-chloro-2-phenylacetamide.

Chemical Reactivity and Biological Potential

The key to the chemical reactivity and potential biological activity of N-Benzyl-2-chloro-2-phenylacetamide lies in the chloroacetamide moiety. Chloroacetamides are electrophilic and act as alkylating agents, capable of reacting with nucleophiles.[8]

The biological activity of many chloroacetamides stems from their ability to alkylate essential biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.[9][10] This covalent modification can lead to the inhibition of enzyme function or the disruption of cellular processes.[11] The reaction proceeds via a nucleophilic substitution mechanism where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion.

Caption: General mechanism of nucleophilic substitution on the chloroacetamide moiety.

The ability of chloroacetamides to form irreversible covalent bonds with target proteins makes them valuable warheads in the design of covalent inhibitors.[8] Covalent inhibitors can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets. Given this, N-Benzyl-2-chloro-2-phenylacetamide could be explored as a starting point for the development of novel therapeutics targeting enzymes with a reactive cysteine in their active site.

Chloroacetamide-containing compounds have also been investigated for their herbicidal and biocidal properties.[12][13] This is due to their ability to disrupt essential biological pathways in plants and microorganisms.

Part 2: The Isomer - N-Benzyl-2-chloro-N-phenylacetamide

Chemical Structure and Properties

N-Benzyl-2-chloro-N-phenylacetamide is a tertiary amide, differing from the primary topic by the placement of the phenyl group on the nitrogen atom instead of the alpha-carbon.

Table 2: Physicochemical Properties of N-Benzyl-2-chloro-N-phenylacetamide

| Property | Value | Source |

| CAS Number | 2653-14-7 | [1][2][3][4] |

| Molecular Formula | C15H14ClNO | [1][5] |

| Molecular Weight | 259.74 g/mol | [1] |

| IUPAC Name | N-benzyl-2-chloro-N-phenylacetamide | [5] |

| SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl | [5] |

| InChI | InChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2 | [5] |

| Predicted XlogP | 3.4 | [5] |

| Predicted Collision Cross Section ([M+H]+) | 158.1 Ų | [5] |

Synthesis

The synthesis of this tertiary amide would logically proceed from N-benzylaniline and chloroacetyl chloride.

Experimental Protocol: Synthesis of N-Benzyl-2-chloro-N-phenylacetamide

-

Reaction Setup: In a round-bottom flask, dissolve N-benzylaniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry, aprotic solvent like dichloromethane.

-

Acylation: Cool the solution to 0 °C and slowly add chloroacetyl chloride with stirring.

-

Allow the reaction to warm to room temperature and continue stirring until the starting amine is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Synthesis of N-Benzyl-2-chloro-N-phenylacetamide.

Reactivity and Potential Applications

Similar to its isomer, the reactivity of N-Benzyl-2-chloro-N-phenylacetamide is dominated by the electrophilic chloroacetamide group. It is expected to exhibit similar alkylating properties towards nucleophiles and therefore could also be considered as a scaffold for the design of covalent inhibitors or other biologically active molecules. The steric hindrance around the amide nitrogen, being tertiary, might influence its overall conformation and interaction with biological targets compared to the secondary amide isomer.

Conclusion

N-Benzyl-2-chloro-2-phenylacetamide and its isomer, N-benzyl-2-chloro-N-phenylacetamide, are intriguing molecules with significant potential for applications in medicinal chemistry and materials science. Their synthesis is achievable through standard organic transformations, and their inherent reactivity as alkylating agents makes them attractive candidates for the development of covalent modifiers of biological systems. Further research into the experimental determination of their physicochemical properties and the exploration of their biological activities is warranted to fully unlock their potential. This guide provides a foundational understanding for researchers and scientists to build upon in their future investigations of these versatile compounds.

References

-

PrepChem.com. Preparation of 2-chloro-2-phenylacetic acid. Available from: [Link]

-

MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Available from: [Link]

-

ResearchGate. Alkylating reactivity and herbicidal activity of chloroacetamides. Available from: [Link]

-

ChemWhat. N-BENZYL-2-CHLORO-N-PHENYLACETAMIDE CAS#: 2653-14-7. Available from: [Link]

-

ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available from: [Link]

-

Canadian Science Publishing. Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Available from: [Link]

-

ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available from: [Link]

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

-

ElectronicsAndBooks. Selective N-debenzylation of amides with p-TsOH. Available from: [Link]

-

PubChemLite. N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO). Available from: [Link]

-

ABL Blocks. N-benzyl-2-chloro-N-phenylacetamide. Available from: [Link]

-

PubChem. Chloroacetamide. Available from: [Link]

-

Scilit. Mode of Action for Chloroacetamides and Functionally Related Compounds. Available from: [Link]

-

PubMed. Alkylating reactivity and herbicidal activity of chloroacetamides. Available from: [Link]

-

PubChem. N-Benzyl-2-chloroacetamide. Available from: [Link]

-

ResearchGate. N-alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2-Al2O3. Available from: [Link]

-

ResearchGate. Synthesis of phenylacetic acid from 2-chloroacetophenone via a photo-favorskii rearrangement, after Reference 18. Available from: [Link]

-

FDA.gov. N-BENZYL-2-CHLOROACETAMIDE. Available from: [Link]

- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

-

PubChem. N-Benzyl-2-phenylacetamide. Available from: [Link]

-

Organic Syntheses. Phenylacetamide. Available from: [Link]

-

Sciencemadness Wiki. Chloroacetamide. Available from: [Link]

-

Wikipedia. Chloroacetamide. Available from: [Link]

-

ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Available from: [Link]

- Google Patents. Method for the production of phenylacetic acid derivatives.

-

Organic Syntheses. Phenylacetic acid. Available from: [Link]

-

PubChem. N-(2-aminoethyl)-N-benzyl-2-phenylacetamide. Available from: [Link]

-

ACS Publications. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available from: [Link]

-

PubChemLite. N-benzyl-2-chloro-n-phenylacetamide (C15H14ClNO). Available from: [Link]

-

ResearchGate. Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Available from: [Link]

-

ResearchGate. Benzylation of N-benzyl-2-phenylacetamide. Available from: [Link]

-

PMC - NIH. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available from: [Link]

-

PubChem. Benzeneacetamide. Available from: [Link]

-

PubChem. N-Benzyl-2-hydroxy-2-phenylacetamide. Available from: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. labsolu.ca [labsolu.ca]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2653-14-7 Cas No. | N-Benzyl-2-chloro-N-phenylacetamide | Matrix Scientific [matrixscientific.com]

- 5. PubChemLite - N-benzyl-2-chloro-n-phenylacetamide (C15H14ClNO) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. Chloroacetamides - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of Action for Chloroacetamides and Functionally Related Compounds | Scilit [scilit.com]

- 12. mdpi.com [mdpi.com]

- 13. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of N-Benzyl-2-chloro-2-phenylacetamide

Authored by: A Senior Application Scientist

Introduction

N-Benzyl-2-chloro-2-phenylacetamide is a compound of significant interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2] Its molecular architecture, featuring a reactive α-chloro amide moiety, a benzyl group, and a phenyl ring, presents a unique combination of functionalities that are crucial for its intended applications. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the spectroscopic data for N-Benzyl-2-chloro-2-phenylacetamide, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The protocols and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous identification and characterization of this important molecule.

Molecular Structure

The structural integrity of N-Benzyl-2-chloro-2-phenylacetamide is the foundation for understanding its spectroscopic behavior. The following diagram illustrates the molecular structure with key atomic numbering for reference in the subsequent spectral analysis.

Caption: Figure 1: Molecular Structure of N-Benzyl-2-chloro-2-phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Benzyl-2-chloro-2-phenylacetamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methine proton adjacent to the chlorine atom, and the amide proton. The chemical shifts are influenced by the electronic effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 10H | Aromatic protons (Phenyl & Benzyl) |

| ~ 6.50 | t (broad) | 1H | N-H (amide) |

| ~ 5.30 | s | 1H | CH-Cl |

| ~ 4.50 | d | 2H | N-CH₂-Ar |

Interpretation:

-

Aromatic Protons (δ 7.20 - 7.40): The ten protons of the two phenyl rings are expected to resonate in the aromatic region as a complex multiplet.

-

Amide Proton (δ ~6.50): The amide proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be sensitive to solvent and concentration.

-

Methine Proton (δ ~5.30): The single proton attached to the carbon bearing the chlorine atom is expected to appear as a singlet. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the carbonyl group.

-

Benzylic Protons (δ ~4.50): The two protons of the methylene group attached to the nitrogen atom are expected to appear as a doublet due to coupling with the amide proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for N-Benzyl-2-chloro-2-phenylacetamide are summarized below.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 168.0 | C=O (amide) |

| ~ 138.0 | Quaternary C (ipso-C of Benzyl ring) |

| ~ 135.0 | Quaternary C (ipso-C of Phenyl ring) |

| ~ 127.0 - 129.0 | Aromatic C-H |

| ~ 60.0 | CH-Cl |

| ~ 44.0 | N-CH₂-Ar |

Interpretation:

-

Carbonyl Carbon (δ ~168.0): The amide carbonyl carbon resonates at a characteristic downfield position.

-

Aromatic Carbons (δ ~127.0 - 138.0): The carbon atoms of the two aromatic rings appear in the typical aromatic region, with the quaternary (ipso) carbons at the lower field end of this range.

-

Methine Carbon (δ ~60.0): The carbon atom bonded to the chlorine atom is significantly deshielded and appears at a downfield position.

-

Benzylic Carbon (δ ~44.0): The carbon of the methylene group adjacent to the nitrogen atom resonates in the expected region for a benzylic amine.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Caption: Figure 2: NMR Sample Preparation and Data Acquisition Workflow

-

Sample Preparation: Accurately weigh 10-20 mg of N-Benzyl-2-chloro-2-phenylacetamide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.[4]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.[4]

-

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the signal of tetramethylsilane (TMS) at 0 ppm or to the residual solvent peak.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-Benzyl-2-chloro-2-phenylacetamide is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the C-Cl bond, as well as absorptions associated with the aromatic rings.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3060, 3030 | Medium | Aromatic C-H stretch |

| ~ 2920, 2850 | Medium | Aliphatic C-H stretch |

| ~ 1670 | Strong | C=O stretch (amide I band) |

| ~ 1540 | Strong | N-H bend (amide II band) |

| ~ 1495, 1450 | Medium | Aromatic C=C stretch |

| ~ 750 | Strong | C-Cl stretch |

| ~ 700, 690 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

-

N-H Stretch (~3300 cm⁻¹): The absorption band for the N-H stretching vibration of the secondary amide is a key diagnostic feature.

-

C=O Stretch (~1670 cm⁻¹): The strong absorption due to the carbonyl stretching vibration (Amide I band) is one of the most prominent peaks in the spectrum.

-

N-H Bend (~1540 cm⁻¹): The N-H bending vibration (Amide II band) is another characteristic feature of secondary amides.

-

C-Cl Stretch (~750 cm⁻¹): The presence of a strong absorption in this region is indicative of the C-Cl bond.

-

Aromatic C-H and C=C Stretches: The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic rings.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid N-Benzyl-2-chloro-2-phenylacetamide sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For N-Benzyl-2-chloro-2-phenylacetamide (C₁₅H₁₄ClNO), the expected monoisotopic mass is 259.0764 Da.[5]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 259/261 | Moderate | [M]⁺ (Molecular ion) |

| 168 | High | [M - CH₂Cl]⁺ |

| 125/127 | High | [C₆H₅CHCl]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway:

The molecular ion peak [M]⁺ should be observable, with a characteristic isotopic pattern (approximately 3:1 ratio for M and M+2) due to the presence of the chlorine atom.[5] The fragmentation of N-Benzyl-2-chloro-2-phenylacetamide under EI conditions is expected to proceed through several key pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of the benzyl isocyanate radical cation or related fragments.

-

McLafferty Rearrangement: While not the most prominent pathway for this structure, it is a possibility to consider.

-

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91.

-

Loss of Chlorine: Loss of a chlorine radical is another possible fragmentation pathway.

Caption: Figure 3: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

This technical guide has provided a detailed overview of the key spectroscopic data for N-Benzyl-2-chloro-2-phenylacetamide. By combining predicted NMR, IR, and MS data with established experimental protocols and interpretations based on analogous compounds, researchers and scientists can confidently identify and characterize this molecule. The presented information serves as a valuable resource for ensuring the quality and purity of N-Benzyl-2-chloro-2-phenylacetamide in various research and development applications, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- Benchchem. (n.d.). Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277826, N-Benzyl-2-phenylacetamide.

- SpectraBase. (n.d.). N-(4-Chlorobenzyl)-2-phenylacetamide.

- Khan, A. M., et al. (2019).

- PubChemLite. (n.d.). N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO).

- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC.

- Benchchem. (n.d.). Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data.

Sources

- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO) [pubchemlite.lcsb.uni.lu]

CAS number and IUPAC name for N-Benzyl-2-chloro-2-phenylacetamide

An In-depth Technical Guide to N-Benzyl-2-chloro-2-phenylacetamide

Abstract: This technical guide provides a comprehensive overview of N-Benzyl-2-chloro-2-phenylacetamide, a functionalized amide with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. The document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its prospective applications. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable methodology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage α-haloacetamides in the design and synthesis of complex molecular architectures.

Chemical Identity and Nomenclature

N-Benzyl-2-chloro-2-phenylacetamide is a disubstituted amide featuring a reactive α-chloro group, which serves as a key functional handle for subsequent chemical modifications. Precise identification is critical for regulatory compliance and scientific accuracy.

While a specific CAS Registry Number for N-benzyl-2-chloro-2-phenylacetamide is not prominently available in public databases, it is crucial to distinguish it from its structural isomer, N-benzyl-2-chloro-N-phenylacetamide , which is assigned CAS Number 2653-14-7 .[1][2][3][4] The latter compound features both the benzyl and phenyl groups attached to the amide nitrogen, whereas the subject of this guide has a phenyl group on the α-carbon of the acetyl moiety.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-benzyl-2-chloro-2-phenylacetamide | - |

| Molecular Formula | C₁₅H₁₄ClNO | [5] |

| Molecular Weight | 259.73 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | [5] |

| InChI Key | PPKWFXHUJIGMNJ-UHFFFAOYSA-N | [5] |

| Isomer CAS Number | 2653-14-7 (for N-benzyl-2-chloro-N-phenylacetamide) |[1][2][3][4] |

Physicochemical Properties

The physical and chemical properties of N-Benzyl-2-chloro-2-phenylacetamide dictate its handling, storage, and reactivity. The data presented below are derived from computational predictions and analysis of analogous structures.

Table 2: Predicted Physicochemical Data

| Property | Value | Details |

|---|---|---|

| Physical State | Solid (Predicted) | Based on similar acetamide structures.[3] |

| Monoisotopic Mass | 259.0764 Da | [5] |

| XlogP (Predicted) | 3.4 | Indicates moderate lipophilicity.[5] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, THF, and acetone; sparingly soluble in water. | Typical for functionalized amides. |

Synthesis Protocol: N-Acylation of Benzylamine

The synthesis of N-Benzyl-2-chloro-2-phenylacetamide is most effectively achieved via the nucleophilic acyl substitution reaction between benzylamine and 2-chloro-2-phenylacetyl chloride.[6] This method is a robust and widely applied transformation for amide bond formation.[7]

Rationale for Experimental Design

The selection of reagents and conditions is paramount for achieving high yield and purity.

-

Acylating Agent: 2-chloro-2-phenylacetyl chloride is a highly reactive electrophile due to the electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms (one on the carbonyl carbon and one on the alpha-carbon).[8]

-

Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive, and drives the reaction to completion.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the highly reactive acyl chloride.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acyl chloride, minimizing potential side reactions.[8]

Experimental Workflow Diagram

Caption: Synthesis workflow for N-Benzyl-2-chloro-2-phenylacetamide.

Step-by-Step Methodology

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation: Dissolve 2-chloro-2-phenylacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-Benzyl-2-chloro-2-phenylacetamide.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of N-Benzyl-2-chloro-2-phenylacetamide stems from the reactive α-chloro substituent, making it an excellent electrophile for nucleophilic substitution reactions. This allows it to serve as a versatile building block for constructing more complex molecular frameworks.[9]

Mechanism of Synthesis: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds through a well-established nucleophilic addition-elimination mechanism.[10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This step forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The added base (triethylamine) removes the proton from the positively charged nitrogen atom, yielding the neutral amide product and triethylammonium chloride.

Reaction Mechanism Diagram

Caption: Mechanism for nucleophilic acyl substitution.

Applications in Research and Drug Development

Alpha-haloacetamides are recognized as pivotal intermediates in medicinal chemistry and materials science.[9]

-

Scaffold for Heterocycle Synthesis: The reactive α-chloro group is a prime site for introducing nucleophiles, enabling the construction of various nitrogen-containing heterocyclic rings (aza-heterocycles), which are common motifs in biologically active compounds.[9]

-

Precursor for Bioactive Molecules: The N-phenylacetamide framework itself is present in numerous compounds explored for a range of therapeutic applications.[11][12] N-Benzyl-2-chloro-2-phenylacetamide can be used as a starting material to generate libraries of related compounds for structure-activity relationship (SAR) studies.

-

Antimicrobial Research: N-aryl 2-chloroacetamides have been investigated for their potential as antimicrobial agents, suggesting that derivatives of this compound could be explored for similar activities.[9][13]

Safety, Handling, and Toxicology

As specific safety data for N-Benzyl-2-chloro-2-phenylacetamide is not available, the following guidelines are based on the closely related compound, N-Benzyl-2-chloroacetamide. A thorough risk assessment should be conducted before handling.

Table 3: Hazard and Safety Information Summary

| Category | Recommendation | Reference |

|---|---|---|

| GHS Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or chemical fume hood. | [14][15] |

| Handling | Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | [14] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. | [15] |

| First Aid | If Inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases of exposure. | [16] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. |[16] |

References

Click to expand

- N-BENZYL-2-CHLORO-N-PHENYLACETAMIDE CAS#: 2653-14-7 • ChemWh

- N-benzyl-2-chloro-N-phenylacetamide.

- N-Benzyl-2-chloroacetamide - CymitQuimica.

- CAS 2653-14-7 | N-Benzyl-2-chloro-N-phenylacetamide | MFCD00438626.

- N-Benzyl-2-chloro-N-phenylacetamide | M

- N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem.

- SAFETY D

- safety d

- MSDS of N-benzyl-2-chloroacetamide.

- N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO) - PubChemLite.

- N-benzyl-2-chloro-N-phenylacetamide | 2653-14-7 | Benchchem.

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH.

- 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 - ChemicalBook.

- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.

- Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts.

- N-Acylation with Chloroacetyl Chloride: Applic

- A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride - Benchchem.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. labsolu.ca [labsolu.ca]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2653-14-7 Cas No. | N-Benzyl-2-chloro-N-phenylacetamide | Matrix Scientific [matrixscientific.com]

- 5. PubChemLite - N-benzyl-2-chloro-2-phenylacetamide (C15H14ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.info [ijpsr.info]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-chloro-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Benzyl-2-chloro-2-phenylacetamide is a molecule of interest within contemporary chemical and pharmaceutical research. Its progression from a laboratory curiosity to a viable candidate in drug development pipelines is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of N-Benzyl-2-chloro-2-phenylacetamide. Eschewing a rigid template, this document is structured to logically guide the researcher through the theoretical underpinnings, practical experimental protocols, and data interpretation necessary for a robust assessment. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the generated data is suitable for regulatory scrutiny. This guide is intended to be a self-validating system, where the causality behind experimental choices is elucidated to empower researchers to not only execute protocols but also to understand and adapt them.

Introduction: The Scientific Imperative for Characterization

The journey of a novel chemical entity from synthesis to application is paved with critical data points. Among the most foundational are solubility and stability. For N-Benzyl-2-chloro-2-phenylacetamide, these parameters will dictate its formulation possibilities, bioavailability, and shelf-life. The presence of a reactive α-chloro amide moiety, coupled with two phenyl rings and a benzyl group, suggests a compound with potentially poor aqueous solubility and a susceptibility to specific degradation pathways. A precise understanding of these characteristics is not merely an academic exercise; it is a prerequisite for any meaningful preclinical and clinical development. This guide, therefore, provides the theoretical basis and actionable protocols to generate this essential data package.

Solubility Determination: Beyond a Single Number

Solubility is not a monolithic value but rather a profile that is dependent on the solvent system, temperature, and pH. For a compound like N-Benzyl-2-chloro-2-phenylacetamide, with its blend of hydrophobic (phenyl, benzyl groups) and polar (amide) functionalities, a comprehensive solubility assessment is crucial.

Theoretical Considerations: Predicting Behavior

Before embarking on experimental work, a theoretical assessment can guide solvent selection and experimental design. The molecular structure of N-Benzyl-2-chloro-2-phenylacetamide suggests low aqueous solubility due to its significant non-polar surface area. The amide group can participate in hydrogen bonding, but the steric hindrance from the bulky substituents may limit this interaction with water. In silico tools can provide initial estimates of LogP and aqueous solubility, offering a starting point for experimental verification.[1][2][3]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4][5][6][7]

Objective: To determine the equilibrium solubility of N-Benzyl-2-chloro-2-phenylacetamide in a range of pharmaceutically relevant solvents.

Materials:

-

N-Benzyl-2-chloro-2-phenylacetamide (purity >99%)

-

Water (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl), pH 1.2

-

Ethanol (95%)

-

Propylene Glycol

-

Dimethyl Sulfoxide (DMSO)

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of N-Benzyl-2-chloro-2-phenylacetamide to a series of glass vials, each containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of N-Benzyl-2-chloro-2-phenylacetamide using a validated HPLC-UV method. A calibration curve of the compound in the same solvent system should be prepared for accurate quantification.

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Expected Data and Presentation

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | Expected low |

| Phosphate Buffer (pH 7.4) | 25 | Expected low |

| Water | 25 | Expected very low |

| Ethanol (95%) | 25 | Expected moderate to high |

| Propylene Glycol | 25 | Expected moderate |

| DMSO | 25 | Expected high |

| Phosphate Buffer (pH 7.4) | 37 | Expected slightly higher than 25°C |

Stability Assessment: Unveiling the Degradation Profile

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[8][9][10][11] The presence of the α-chloro amide functional group in N-Benzyl-2-chloro-2-phenylacetamide makes it particularly susceptible to nucleophilic substitution and hydrolysis.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should aim for a modest level of degradation, typically in the range of 5-20%, to allow for the reliable detection and characterization of degradants.[8][10]

Objective: To investigate the intrinsic stability of N-Benzyl-2-chloro-2-phenylacetamide under various stress conditions as mandated by ICH guidelines.[9][12]

General Procedure: Prepare solutions of N-Benzyl-2-chloro-2-phenylacetamide (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture) and subject them to the following conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

3.1.1. Hydrolytic Stability

-

Acidic Conditions: Add 0.1 N HCl to the sample solution. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutral Conditions: Use water as the solvent. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Conditions: Add 0.1 N NaOH to the sample solution. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Basic conditions are often harsher for amides.

3.1.2. Oxidative Stability

-

Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

3.1.3. Photostability

-

Expose the solid drug substance and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[13][14][15][16] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3.1.4. Thermal Stability (Solid State)

-

Place the solid N-Benzyl-2-chloro-2-phenylacetamide in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period (e.g., 1, 2, 4 weeks).

Analytical Methodology for Stability Studies

A validated stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where N-Benzyl-2-chloro-2-phenylacetamide and its potential degradants have significant absorbance. Photodiode array (PDA) detection is highly recommended to assess peak purity.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification of degradation products.

Potential Degradation Pathways

Based on the structure of N-Benzyl-2-chloro-2-phenylacetamide, the following degradation pathways are plausible:

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzylamine and 2-chloro-2-phenylacetic acid. The α-chloro group can also be hydrolyzed to a hydroxyl group, forming N-Benzyl-2-hydroxy-2-phenylacetamide.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by nucleophiles. For example, in aqueous media, this can lead to the formation of the corresponding α-hydroxy amide.

-

Oxidation: The benzyl and phenyl groups could be susceptible to oxidation, potentially leading to the formation of various hydroxylated or carbonylated derivatives.

Data Presentation for Stability Studies

The results of the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of impurities.

| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Product(s) (Area %) | Total Impurities (%) |

| 0.1 N HCl, 60°C | 24 h | Expected significant degradation | RRT 0.85 | Sum of all impurities |

| 0.1 N NaOH, RT | 8 h | Expected rapid degradation | RRT 0.70, RRT 0.92 | Sum of all impurities |

| 3% H₂O₂, RT | 24 h | Expected moderate degradation | RRT 1.15 | Sum of all impurities |

| Light Exposure | ICH Q1B | Expected some degradation | RRT 1.05 | Sum of all impurities |

| 60°C/75% RH (Solid) | 4 weeks | Expected minimal degradation | RRT 0.85 | Sum of all impurities |

RRT = Relative Retention Time

Visualization of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Forward Look

This guide has provided a comprehensive, scientifically-grounded framework for the determination of the solubility and stability of N-Benzyl-2-chloro-2-phenylacetamide. By adhering to the detailed protocols within, researchers can generate a robust and reliable data package that is essential for informed decision-making in the drug development process. The elucidation of solubility across various media will guide formulation strategies, while the forced degradation studies will illuminate the intrinsic stability of the molecule, inform on appropriate storage and handling conditions, and provide the foundation for the development of a validated, stability-indicating analytical method. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the characterization of other novel chemical entities.

References

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Pharma Growth Hub. (2023, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH. (2021). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

European Medicines Agency. (2013). Guideline on Stability testing: stability testing of existing active substances and related finished products. [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Rondaxe. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

FDA. (1998). Guidance for Industry: Q1A Stability Testing of New Drug Substances and Products. [Link]

-

Hyster, T. K., & Rovis, T. (2011). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 133(40), 15934–15937. [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Darzens reaction. [Link]

-

ResearchGate. (2018). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

-

ACS Publications. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

ResearchGate. (2023). Software for the prediction of physicochemical properties. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

-

BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

RSC Publishing. (2013). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

-

T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]

-

Lund University Publications. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

-

ResearchGate. (2015). Accelerated Stability Assessment Program in API development. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

YouTube. (2021, May 4). Amide Hydrolysis. [Link]

-

University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 3. On-line Software [vcclab.org]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. database.ich.org [database.ich.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. database.ich.org [database.ich.org]

N-Benzyl-2-chloro-2-phenylacetamide and Its Analogs: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive literature review of N-Benzyl-2-chloro-2-phenylacetamide and its analogs, a class of compounds demonstrating significant potential in the fields of neuroscience and agrochemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these molecules. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area. While direct experimental data for the parent compound, N-Benzyl-2-chloro-2-phenylacetamide, is limited in publicly available literature, this guide synthesizes findings from structurally related analogs to build a predictive framework for its properties and potential applications.

Introduction: The Versatile Chloroacetamide Scaffold

Chloroacetamide derivatives are a well-established class of molecules with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications.[1][2][3] The presence of the reactive α-chloroacetamide moiety allows for covalent interactions with biological targets, a feature that has been exploited in the design of various bioactive compounds. The N-benzyl substitution, in conjunction with a phenyl group on the α-carbon, as seen in N-Benzyl-2-chloro-2-phenylacetamide, creates a chemical scaffold with intriguing possibilities for modulation of the central nervous system and other biological systems.

This guide will delve into the known and putative properties of this class of compounds, with a primary focus on their potential as anticonvulsant and analgesic agents. The structural similarity of some analogs to established drugs like phenytoin suggests a potential mechanism of action involving the modulation of voltage-gated sodium channels.[2] Furthermore, the N-acyl amide linkage is a common motif in endogenous signaling molecules, suggesting that these synthetic compounds may interact with various physiological pathways.[4]

Synthesis of N-Benzyl-2-chloro-2-phenylacetamide and Analogs

The synthesis of N-Benzyl-2-chloro-2-phenylacetamide and its analogs is typically achieved through a straightforward acylation reaction, often following the principles of the Schotten-Baumann reaction.[5][6] This involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Pathway

The most common synthetic route involves the reaction of benzylamine with 2-chloro-2-phenylacetyl chloride. The acid chloride can be prepared from 2-chloro-2-phenylacetic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: General synthetic pathway for N-Benzyl-2-chloro-2-phenylacetamide.

Detailed Experimental Protocol: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide

This protocol is adapted from established methods for the synthesis of related N-substituted acetamides.[1][7]

Materials:

-

2-chloro-2-phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Step 1: Synthesis of 2-chloro-2-phenylacetyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-2-phenylacetic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chloro-2-phenylacetyl chloride is obtained as an oil and can be used in the next step without further purification.

Step 2: Synthesis of N-Benzyl-2-chloro-2-phenylacetamide

-

In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2-chloro-2-phenylacetyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-Benzyl-2-chloro-2-phenylacetamide.

Biological Activities and Therapeutic Potential

While comprehensive biological data for N-Benzyl-2-chloro-2-phenylacetamide is not extensively documented, studies on its structural analogs have revealed a range of promising pharmacological activities.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of N-benzyl acetamide and diphenylacetamide derivatives.[8][9] These compounds have shown efficacy in preclinical models of epilepsy, particularly the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures.[10]

Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:

-

N-Benzyl Group: The presence of the N-benzyl group is often crucial for anticonvulsant activity in this class of compounds.

-

Substituents on the Acetamide Moiety: The nature of the substituent at the α-position of the acetamide is a key determinant of potency. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, the introduction of a small, heteroatom-containing moiety at the C3 position significantly enhanced anticonvulsant activity.[8]

-

Stereochemistry: The stereochemistry at the α-carbon can have a profound impact on activity. In one study, the (R)-stereoisomer of an N-benzyl-2-acetamido-3-methoxypropionamide derivative was found to be significantly more potent than the (S)-stereoisomer.[8]

Table 1: Anticonvulsant Activity of Selected N-Benzyl Acetamide Analogs